
1-Methoxyphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyphospholane is a cyclic organophosphorus compound characterized by a five-membered ring containing both phosphorus and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyphospholane can be synthesized through several methods. One common approach involves the reaction of phospholane with methanol under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the methoxy group on the phosphorus atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Phospholane oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane compounds depending on the reagents used.
Scientific Research Applications
1-Methoxyphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: this compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methoxyphospholane exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its unique structure allows it to participate in a range of chemical reactions, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Phospholane: Lacks the methoxy group, leading to different reactivity and applications.
Phospholane Oxide: An oxidized form with distinct chemical properties.
Methoxyphosphine: A related compound with a different ring structure.
Uniqueness: 1-Methoxyphospholane is unique due to its combination of a cyclic structure and a methoxy group, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
403664-95-9 |
|---|---|
Molecular Formula |
C5H11OP |
Molecular Weight |
118.11 g/mol |
IUPAC Name |
1-methoxyphospholane |
InChI |
InChI=1S/C5H11OP/c1-6-7-4-2-3-5-7/h2-5H2,1H3 |
InChI Key |
QUDFHVNOSOZOLX-UHFFFAOYSA-N |
Canonical SMILES |
COP1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


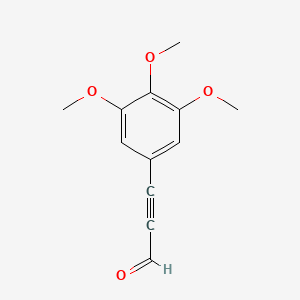
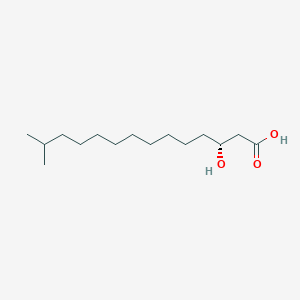
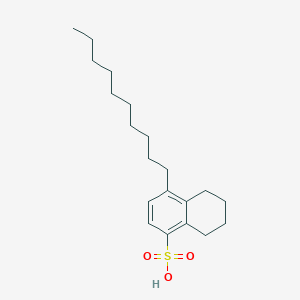
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
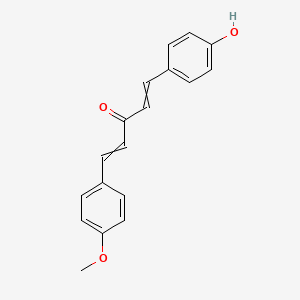
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
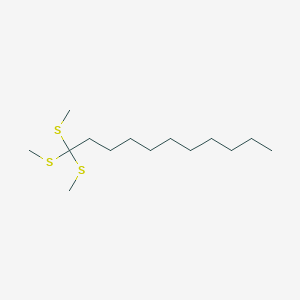
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
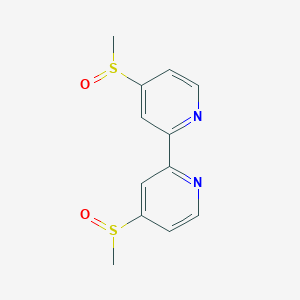
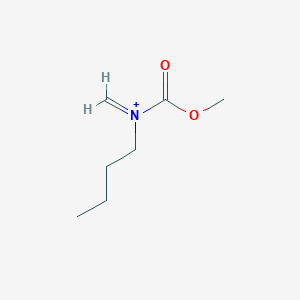
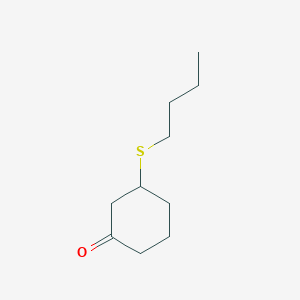
![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
